molecular formula C13H23N3O6 B1277343 Boc-Asn-Gly-OEt CAS No. 211056-85-8

Boc-Asn-Gly-OEt

Cat. No.: B1277343
CAS No.: 211056-85-8
M. Wt: 317.34 g/mol
InChI Key: BPUCEFIHQRKEGS-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-Asn-Gly-OEt” is a chemical compound with the molecular formula C13H23N3O6 . It is also known as Ethyl N2- { [ (2-methyl-2-propanyl)oxy]carbonyl}-L-asparaginylglycinate .


Molecular Structure Analysis

The this compound molecule contains a total of 44 bonds. There are 21 non-H bond(s), 4 multiple bond(s), 10 rotatable bond(s), 4 double bond(s), 1 ester(s) (aliphatic), 1 primary amide(s) (aliphatic), 1 secondary amide(s) (aliphatic), and 1 (thio-) carbamate(s) (aliphatic) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 317.34 . It has a density of 1.2±0.1 g/cm3, a boiling point of 559.1±50.0 °C at 760 mmHg, and a flash point of 291.9±30.1 °C . It has 9 H bond acceptors, 4 H bond donors, and 10 freely rotating bonds .

Scientific Research Applications

Transesterification Processes

Boc-Asn-Gly-OEt has been studied in the context of transesterification processes. Research indicates that in the presence of calcium acetate, protected peptide esters like this compound undergo transesterification. This reaction has been observed in methanol-containing calcium acetate solutions, highlighting the importance of this compound in peptide derivative studies (Miranda, Theobaldo, & Tominaga, 2009).

Synthesis of Precursor Dipeptides

This compound plays a role in the synthesis of precursor dipeptides. Studies have shown its utility in reverse micellar systems using proteases for synthesis, with investigations into the optimization of reaction conditions to improve dipeptide yields (Chen et al., 1998).

Conformational Analysis of Glycopeptides

Research on this compound also includes the conformational analysis of glycopeptides. This entails studying the structure and intramolecular interactions in solutions of glycopeptides containing this compound, providing insights into the conformational behavior of these compounds (Ishii, Inoue, & Chǔjǒ, 1985).

Catalysis in Enzymatic Synthesis

The compound has been used as a catalyst in enzymatic synthesis, particularly in obtaining protected di- and tripeptide esters. Studies demonstrate its role in catalyzing the formation of these compounds, offering valuable insights into the synthesis of asparagine-containing peptides (Miranda & Tominaga, 1991).

Protease-Catalyzed Synthesis

Further research includes its use in the protease-catalyzed synthesis of precursor dipeptides in reverse micelles. This demonstrates its versatility in different chemical environments and its utility in peptide synthesis (Chen et al., 1998).

Future Directions

While specific future directions for Boc-Asn-Gly-OEt are not provided in the search results, it is mentioned that this compound is commercially available , suggesting that it may have various applications in research and industry.

Biochemical Analysis

Biochemical Properties

Boc-Asn-Gly-OEt plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds . The compound’s structure allows it to act as a substrate for these enzymes, enabling the synthesis of specific peptides. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and van der Waals forces, contributing to its stability and functionality in biochemical assays .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of certain signaling pathways by acting as a competitive inhibitor or activator of specific enzymes . This modulation can lead to changes in gene expression, affecting the production of proteins involved in cellular metabolism and other critical functions . The compound’s impact on cell function highlights its potential as a valuable tool in cellular and molecular biology research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . This binding can result in changes in enzyme conformation, affecting their function and, consequently, the biochemical pathways they regulate. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but its activity may decrease over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models . These effects are often related to the compound’s ability to modulate enzyme activity and gene expression over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse reactions . Studies have shown that there is a threshold effect, where the compound’s impact on cellular and biochemical processes becomes more pronounced at specific concentrations . It is essential to carefully control the dosage to avoid potential toxic effects and ensure the desired outcomes in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within cells . The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . This modulation can lead to changes in the production and consumption of metabolites, influencing overall cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions help to localize the compound to particular cellular compartments, where it can exert its effects on biochemical and cellular processes . The compound’s distribution is crucial for its functionality, as it ensures that this compound reaches its target sites within the cell.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function, as it allows the compound to interact with the appropriate biomolecules and participate in relevant biochemical pathways

Properties

IUPAC Name

ethyl 2-[[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O6/c1-5-21-10(18)7-15-11(19)8(6-9(14)17)16-12(20)22-13(2,3)4/h8H,5-7H2,1-4H3,(H2,14,17)(H,15,19)(H,16,20)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUCEFIHQRKEGS-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(CC(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427240
Record name Boc-Asn-Gly-OEt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211056-85-8
Record name Boc-Asn-Gly-OEt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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